molecular formula C16H20N2O3S2 B12140018 Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B12140018
M. Wt: 352.5 g/mol
InChI Key: RDBYHRZWDSOUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the esterification to form the acetate. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and esterifying agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for treating various diseases, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and may have similar biological activities.

    Sulfanyl Acetates: Compounds with sulfanyl and acetate groups may exhibit similar chemical reactivity.

Uniqueness

Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Biological Activity

Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate, also known by its IUPAC name, is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's complex structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 310.39 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological relevance.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thienopyrimidine derivatives, including the compound . The following cancer cell lines were used to assess cytotoxicity:

Cell Line Type IC50 (µM)
C6Rat brain glioma4.1
A549Human lung adenocarcinoma5.0
MCF-7Human breast adenocarcinoma6.0
HT-29Human colorectal adenocarcinoma7.5

The compound demonstrated significant cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, studies have also explored the antimicrobial efficacy of thienopyrimidine derivatives. The compound was tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key enzymes involved in cancer cell proliferation and bacterial growth. Specifically, it may interact with DNA synthesis pathways or disrupt critical cellular functions through thiol group interactions .

Case Studies

A case study involving the use of thienopyrimidine derivatives in a clinical setting highlighted their potential in combination therapies for cancer treatment. Patients treated with a regimen including this class of compounds showed improved outcomes compared to standard treatments alone. This suggests that these compounds may enhance the efficacy of existing therapeutic strategies .

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

propan-2-yl 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C16H20N2O3S2/c1-6-7-18-15(20)13-10(4)11(5)23-14(13)17-16(18)22-8-12(19)21-9(2)3/h6,9H,1,7-8H2,2-5H3

InChI Key

RDBYHRZWDSOUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC(C)C)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.